molecular formula C12H15F3N2O4 B2854243 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate CAS No. 142683-68-9

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate

Cat. No.: B2854243
CAS No.: 142683-68-9
M. Wt: 308.257
InChI Key: MINBDNRKQVHNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a useful research compound. Its molecular formula is C12H15F3N2O4 and its molecular weight is 308.257. The purity is usually 95%.
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Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, neutral organic salt utilized for converting alcohols into benzyl ethers upon warming. Its synthesis and reactivity, offering a pathway to benzylate a wide range of alcohols in good to excellent yield, highlight a practical application in the modification of alcohol functional groups to ethers, enhancing their stability and modifying their physical and chemical properties for further chemical transformations or as final products in pharmaceuticals and materials science (Kevin W. C. Poon, G. Dudley, 2006).

Convenient Method for Preparing Benzyl Ethers and Esters

The same 2-Benzyloxy-1-methylpyridinium triflate demonstrates mild, convenient, and effective reagent properties for the synthesis of benzyl ethers and esters. This revised benzyl transfer protocol facilitates the generation of the active reagent in situ, optimizing solvent choices and extending the methodology to synthesize arylmethyl ethers, which underscores the compound's versatility in synthesizing ester and ether functionalities crucial for pharmaceuticals, fragrances, and material science (S. López, G. Dudley, 2008).

Oxidation and Functionalization Reactions

Research on the one-electron reduction of methyl(trifluoromethyl)dioxirane by iodide ion, leading to trifluoroacetone and dioxygen, illustrates the complex electron-transfer processes that can be mediated by compounds related to 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate. These findings are pivotal in understanding the reactivity and potential applications of trifluoroacetate derivatives in synthetic organic chemistry, particularly in oxidation reactions and the generation of radical species for further chemical transformations (W. Adam*, G. Asensio, R. Curci, M. E. González-Núñez, R. Mello, 1992).

Properties

IUPAC Name

amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMYNZLJYBLSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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